Unique N-Terminal and C-Terminal Domain Extensions Distinguish MRPS28p from Its Bacterial Homolog E. coli S15
Yeast MRPS28p is structurally differentiated from its closest bacterial homolog, Escherichia coli ribosomal protein S15, by possessing unique N-terminal and C-terminal sequence extensions that are absent from the bacterial protein. Relative to the region of homology that spans the entire length of E. coli S15, mature MRPS28p is extended by 117 amino acids at its amino terminus and 48 amino acids at its carboxyl terminus [1]. The S15-like domain of MRPS28p alone can only inefficiently complement a cold-sensitive E. coli S15 mutation, whereas the full-length protein or co-expression of the N-terminal domain with the S15-like domain enhances complementation and supports robust growth at nonpermissive temperatures [2]. Both domains are individually essential for respiratory growth in yeast mitochondria, and neither domain alone is sufficient for function [3].
| Evidence Dimension | Primary sequence architecture: N-terminal and C-terminal extensions relative to bacterial homolog |
|---|---|
| Target Compound Data | Yeast MRPS28p: mature protein of ~28 kDa with 117 aa N-terminal extension + S15-homology domain (aa 150-238) + 48 aa C-terminal extension; both extensions essential for respiratory growth |
| Comparator Or Baseline | E. coli ribosomal protein S15: no N-terminal or C-terminal extensions; single compact S15 domain (~10 kDa) |
| Quantified Difference | MRPS28p possesses ~165 additional amino acids beyond the S15-homologous core; N-terminal extension is 117 aa, C-terminal is 48 aa; molecular mass ~2.8-fold larger than E. coli S15 |
| Conditions | Primary sequence analysis from purified yeast mitochondrial small ribosomal subunit; complementation assays in E. coli strain KR121 (cold-sensitive S15 mutation) and S. cerevisiae MRPS28 disruption strains |
Why This Matters
The unique N-terminal domain represents a mitochondria-specific structural feature absent from bacterial ribosomes, making MRPS28p indispensable for eukaryotic mitochondrial translation and a target that cannot be functionally replaced by bacterial S15 in eukaryotic systems.
- [1] Dang H, Ellis SR. Structural and functional analyses of a yeast mitochondrial ribosomal protein homologous to ribosomal protein S15 of Escherichia coli. Nucleic Acids Res. 1990;18(23):6895-6901. PMID: 2263452. View Source
- [2] Li Y, Huff MO, Hanic-Joyce PJ, Ellis SR. Derivatives of the yeast mitochondrial ribosomal protein MrpS28 replace ribosomal protein S15 as functional components of the Escherichia coli ribosome. J Mol Biol. 1993;233(4):606-614. PMID: 8411168. View Source
- [3] Huff MO, Hanic-Joyce PJ, Dang H, Rodrigues LA, Ellis SR. Two inactive fragments derived from the yeast mitochondrial ribosomal protein MrpS28 function in trans to support ribosome assembly and respiratory growth. J Mol Biol. 1993;233(4):597-605. PMID: 8411167. View Source
